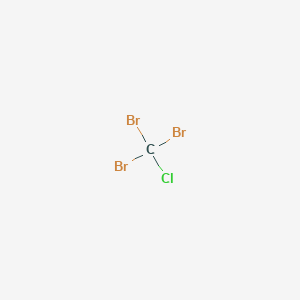

![molecular formula C10H11Cl2N B121609 3-[(2,6-Dichlorophenyl)methyl]azetidine CAS No. 937621-77-7](/img/structure/B121609.png)

3-[(2,6-Dichlorophenyl)methyl]azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(2,6-Dichlorophenyl)methyl]azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of azetidines, such as 3-[(2,6-Dichlorophenyl)methyl]azetidine, can be achieved through various methods. For instance, the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes can produce alpha,alpha-dichloro-beta-hydroxy imines, which upon treatment with mesyl chloride, yield beta-(mesyloxy) imines. These can be further converted into dichloroazetidines through reaction with potassium cyanide or sodium borohydride in methanol, or by reduction and cyclization with potassium carbonate in DMSO . Additionally, azetidines can be synthesized by the imination of β-halo ketones, followed by α',α'-dichlorination and subsequent 1,4-dehydrohalogenation .

Molecular Structure Analysis

The molecular structure of azetidines is characterized by a strained four-membered ring that includes a nitrogen atom. This strain can influence the reactivity of the compound, making it more reactive towards electrophilic reagents. The X-ray crystal structures of related azetidinyl compounds have been studied to understand their geometry and electronic properties .

Chemical Reactions Analysis

Azetidines, including those with dichlorophenyl substituents, can undergo various chemical reactions. For example, they can react with electrophilic reagents, as demonstrated by the alkoxyhalogenation and hydrolysis to pyrrolidin-3-ones . The reactivity of dichloroazetidines with bases has also been investigated, leading to the formation of aziridines by ring contraction or hydrolysis and ring closure of intermediate compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidines are influenced by their molecular structure. The presence of electron-withdrawing groups, such as dichlorophenyl, can affect the compound's stability, reactivity, and potential biological activity. For instance, the introduction of an azetidine moiety into quinolone antibiotics has been shown to affect their antibacterial potency, pharmacokinetic, and physicochemical properties . Moreover, the polymerization behavior of azetidine under the influence of cationic initiators has been studied, revealing insights into the structure and functionality of the resulting polymers .

Applications De Recherche Scientifique

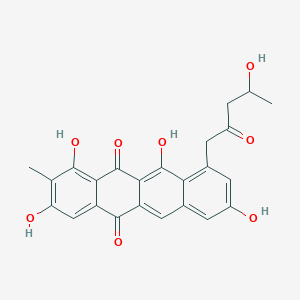

Biological Assays and Carcinogenic Activity

A study conducted by Shimkin et al. (1969) utilized a series of carbamates and aziridines, including compounds similar to "3-[(2,6-Dichlorophenyl)methyl]azetidine," to compare their quantitative carcinogenic activity. The research employed the pulmonary tumor-induction method in Strain A mice, revealing that aziridines, as a class, demonstrated significant carcinogenic activity. This study underscores the utility of such compounds in developing bioassays for carcinogenic potential Shimkin, M., Wieder, R., McDonough, M., Fishbein, L., & Swern, D. (1969). Lung tumor response in strain A mice as a quantitative bioassay of carcinogenic activity of some carbamates and aziridines. Cancer Research, 29(12), 2184-2190.

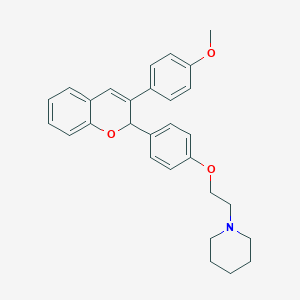

Development of Antidepressant Agents

Melloni et al. (1979) synthesized tricyclic derivatives of azetidine, aiming to screen for potential antidepressant activities. The study identified that specific azetidine derivatives, when attached to a tricyclic ring at position 1 and containing a basic group in position 3, exhibited comparable activity to standard antidepressants in bioassays. This highlights the therapeutic research applications of azetidine derivatives in the development of new antidepressant medications Melloni, P., della Torre, A., Meroni, M., Ambrosini, A., & Rossi, A. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-191.

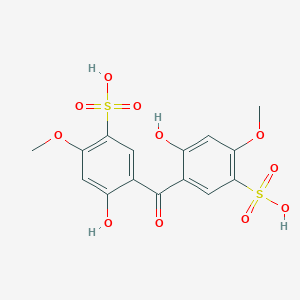

Antihypertensive Properties

Tilley et al. (1980) explored the structure-activity relationships of a series of antihypertensive thioureas, including the 2,6-dichlorophenyl analogue. The research found that this compound displayed potent oral antihypertensive activity in hypertensive rat models, indicating the potential of such derivatives in the development of new antihypertensive drugs Tilley, J., Levitan, P., Kierstead, R. W., & Cohen, M. (1980). Antihypertensive (2-aminoethyl)thiourea derivatives. Journal of Medicinal Chemistry, 23(12), 1387-1392.

Propriétés

IUPAC Name |

3-[(2,6-dichlorophenyl)methyl]azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-7/h1-3,7,13H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXBJFQQDWTBIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588374 |

Source

|

| Record name | 3-[(2,6-Dichlorophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,6-Dichlorophenyl)methyl]azetidine | |

CAS RN |

937621-77-7 |

Source

|

| Record name | 3-[(2,6-Dichlorophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane](/img/structure/B121533.png)

![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)

![Ethyl 1,5-dithiaspiro[5.5]undecane-9-carboxylate](/img/structure/B121541.png)

![3-[(4-Chlorophenyl)methyl]azetidine](/img/structure/B121559.png)

![3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121561.png)

![3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine](/img/structure/B121565.png)